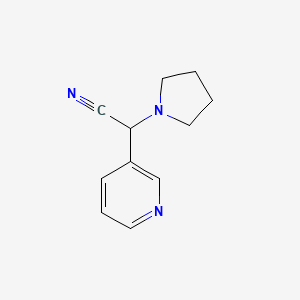
1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Staudinger reaction, which is a [2+2] ketene-imine cycloaddition . The starting reagent in a two-step synthesis could be 1-azido-4-ethoxybenzene, which reacts with ethyl 4,4-diethoxy-3-oxobutanoate under base catalysis to form a compound with protected formyl and acid groups .Scientific Research Applications
Novel Triazole Derivatives and Their Diverse Biological Activities
Triazoles, including 1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid, are a class of heterocyclic compounds with significant importance in drug development due to their structural variations and broad range of biological activities. These compounds have been extensively explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The versatility of triazole derivatives, including their use in treating neglected diseases and combating antibiotic-resistant bacteria, highlights their potential in scientific research and pharmaceutical applications. The continuous development of new synthetic methods and the evaluation of their biological activities are crucial for discovering new drug prototypes for emerging diseases and resistant pathogens (Ferreira et al., 2013).
Synthetic Routes and Applications in Drug Discovery
1,2,3-Triazole compounds serve as essential scaffolds in organic chemistry and drug discovery, with various synthetic routes available for their preparation. The stability of the triazole ring to hydrolysis and its ability to engage in hydrogen bonding and dipole-dipole interactions make it a valuable component in designing drugs with enhanced biological target interactions. Notably, the copper(I) catalyzed azide-alkyne cycloaddition, known as a key click reaction, offers a regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, broadening the scope for developing new biologically active compounds (Kaushik et al., 2019).
Corrosion Inhibition for Metal Surfaces
Beyond pharmaceutical applications, 1,2,3-triazole derivatives, including those structurally related to this compound, have been identified as effective corrosion inhibitors for various metals and alloys. The use of 1,4-disubstituted 1,2,3-triazoles, in particular, has shown promising results in protecting metal surfaces against corrosion in aggressive media, contributing to the development of environmentally friendly and efficient corrosion inhibitory formulations (Hrimla et al., 2021).
Eco-friendly Synthetic Procedures
The synthesis of 1,2,3-triazoles has seen advancements in eco-friendly procedures, emphasizing the need for more efficient and sustainable methods in green chemistry. Innovations in catalyst development, such as the use of biosourced materials and recyclable catalysts, offer environmentally benign alternatives for the synthesis of triazole derivatives. These advancements not only align with the principles of green chemistry but also open new avenues for the large-scale production of triazole-based drugs and other chemical entities (de Souza et al., 2019).
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors could be potential targets for “1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid”.
Mode of Action
The interaction of a compound with its targets often involves the formation of a complex, which can trigger a series of biochemical reactions. For instance, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
The specific biochemical pathways affected by “this compound” would depend on its targets. For example, indole derivatives have been found to inhibit the influenza A virus and Coxsackie B4 virus .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its targets and mode of action. For instance, some indole derivatives have been found to have inhibitory activity against certain viruses .
properties
IUPAC Name |
1-(4-ethoxyphenyl)-5-ethyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-11-12(13(17)18)14-15-16(11)9-5-7-10(8-6-9)19-4-2/h5-8H,3-4H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIIUZKMBHIQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=C(C=C2)OCC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(Furan-2-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B3073175.png)





![{3-[4-(3-Methylbenzyl)piperazin-1-yl]propyl}amine](/img/structure/B3073230.png)



![6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3073263.png)